molecular formula C24H21N3OS B2626156 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207026-11-6

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2626156
CAS RN: 1207026-11-6
M. Wt: 399.51
InChI Key: GXPNSVYRRHGXGI-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Scientific Research Applications

Synthesis and Antibacterial Agents

Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including those resembling 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, have been synthesized and evaluated for their antibacterial activity. The synthesis involved starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting it with appropriate thiols, and the compounds exhibited significant antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

pKa Determination and Drug Precursors

Research on derivatives similar to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide includes the synthesis and pKa determination of compounds for potential use as drug precursors. This involves synthesizing compounds by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds. The acidity constants of these derivatives were determined, providing valuable information for their development as pharmaceutical agents (Duran & Canbaz, 2013).

Anticonvulsant Activity

Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, which are structurally related to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, have revealed their potential anticonvulsant activities. These compounds, synthesized and evaluated against seizures induced by maximal electroshock (MES), highlighted a particular derivative as the most active, demonstrating the therapeutic potential of these compounds in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antioxidants for Oil

Benzimidazole derivatives related to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide have been prepared and evaluated as antioxidants for base stock oil. These compounds demonstrated significant inhibition efficiency in preventing oil oxidation, which is crucial for extending the life and performance of lubricating oils (Basta et al., 2017).

Antimicrobial and Antiresistant Strain Activities

Imidazole derivatives, including those structurally related to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, have been synthesized and shown to exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives were specifically evaluated for their effectiveness against antiresistant bacterial strains, demonstrating their potential as effective agents in combating drug-resistant infections (Daraji et al., 2021).

properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-23(26-21-14-8-3-9-15-21)18-29-24-25-16-22(20-12-6-2-7-13-20)27(24)17-19-10-4-1-5-11-19/h1-16H,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPNSVYRRHGXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

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